molecular formula C18H16BrN3O4S B14919601 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea

Cat. No.: B14919601
M. Wt: 450.3 g/mol
InChI Key: DQMKUTVBPVMUPA-BJMVGYQFSA-N
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Description

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea is a complex organic compound that features a thiourea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 3-(4-Bromo-phenyl)-acryloyl chloride: This can be achieved by reacting 4-bromo-benzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.

    Formation of the thiourea derivative: The acryloyl chloride derivative is then reacted with 4-ethoxy-2-nitroaniline in the presence of a base to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent or other therapeutic uses.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-methoxy-2-nitro-phenyl)-thiourea
  • 1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-amino-phenyl)-thiourea

Uniqueness

1-[(E)-3-(4-Bromo-phenyl)-acryloyl]-3-(4-ethoxy-2-nitro-phenyl)-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C18H16BrN3O4S/c1-2-26-14-8-9-15(16(11-14)22(24)25)20-18(27)21-17(23)10-5-12-3-6-13(19)7-4-12/h3-11H,2H2,1H3,(H2,20,21,23,27)/b10-5+

InChI Key

DQMKUTVBPVMUPA-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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